Bienvenue dans la boutique en ligne BenchChem!

4-(Methylamino)-4-(3-pyridyl)butyric acid

Tobacco Carcinogenesis N-Nitrosamine Bioassay A/J Mouse Lung Tumor Model

4-(Methylamino)-4-(3-pyridyl)butyric acid (CAS 15569-99-0), also designated γ-(3-pyridyl)-γ-methylaminobutyric acid, cotinine acid (COTAC), Ba 2698, or NIH 10499, is a γ-aminobutyric acid (GABA) analog and a minor but mechanistically pivotal urinary metabolite of nicotine, first identified and authenticated by McKennis et al. in 1957.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 15569-99-0
Cat. No. B015534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylamino)-4-(3-pyridyl)butyric acid
CAS15569-99-0
Synonymsγ-(Methylamino)-3-pyridinebutanoic Acid;  (+/-)-γ-(3-Pyridyl)-γ-(methylamino)butyric Αcid;  Ba 2698;  NIH 10499;  γ-(Methylamino)-3-pyridinebutyric Αcid; 
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCNC(CCC(=O)O)C1=CN=CC=C1
InChIInChI=1S/C10H14N2O2/c1-11-9(4-5-10(13)14)8-3-2-6-12-7-8/h2-3,6-7,9,11H,4-5H2,1H3,(H,13,14)
InChIKeyWERGJLUDJRKXIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylamino)-4-(3-pyridyl)butyric Acid (CAS 15569-99-0) – Procurement Guide for a Differentiated Nicotine Metabolite and TSNA Precursor Reference Standard


4-(Methylamino)-4-(3-pyridyl)butyric acid (CAS 15569-99-0), also designated γ-(3-pyridyl)-γ-methylaminobutyric acid, cotinine acid (COTAC), Ba 2698, or NIH 10499, is a γ-aminobutyric acid (GABA) analog and a minor but mechanistically pivotal urinary metabolite of nicotine, first identified and authenticated by McKennis et al. in 1957 [1]. The compound (C₁₀H₁₄N₂O₂, MW 194.23) is formally catalogued in the IARC Monographs on Tobacco Smoke as a nicotine-derived metabolite [2]. Under physiological pH, it spontaneously cyclizes to the lactam cotinine—a unidirectional equilibrium with profound analytical and metabolic implications [1]. Critically, this compound is the direct chemical precursor to the tobacco-specific N-nitrosamine iso-NNAC (4-(methylnitrosamino)-4-(3-pyridyl)butyric acid), formed upon nitrosation of its secondary methylamino group. The compound has additionally been investigated under the Bayer code BAY 13-9566 for a species-dependent dual pharmacological profile: tumor growth inhibition in mice and carcinogenicity in hamsters .

Why Cotinine, NNK, or Common Nicotine Metabolite Standards Cannot Substitute for 4-(Methylamino)-4-(3-pyridyl)butyric Acid in Nitrosation and Metabolic Pathway Research


4-(Methylamino)-4-(3-pyridyl)butyric acid occupies a structurally unique intersection between nicotine metabolism and nitrosamine carcinogenesis that is not replicated by any single alternative reference standard. Unlike the dominant nicotine metabolite cotinine—which exists as a cyclized lactam and lacks a free secondary amine—this compound retains an N-methylamino group susceptible to N-nitrosation, enabling its direct conversion to iso-NNAC, a tobacco-specific N-nitrosamine [1]. Furthermore, the acid form cannot be substituted by procuring cotinine alone because, at physiological pH, the acid spontaneously and irreversibly cyclizes to cotinine, while the reverse hydrolysis does not occur appreciably [2]. In the context of TSNA carcinogenesis, the nitrosated derivative iso-NNAC is categorically inactive as a lung tumorigen—in stark contrast to the structurally related NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), which is one of the most potent tobacco-specific carcinogens known [1]. These combined chemical, metabolic, and toxicological properties mean that this specific compound cannot be replaced by cotinine, NNK, 4-oxo-4-(3-pyridyl)butanoic acid, or 4-hydroxy-4-(3-pyridyl)butanoic acid without fundamentally altering the scientific question under investigation.

Quantitative Differentiation Evidence for 4-(Methylamino)-4-(3-pyridyl)butyric Acid (CAS 15569-99-0) Against Closest Analogs and In-Class Comparators


Lung Tumorigenicity of the Nitrosated Derivative (iso-NNAC) Versus NNK and NMPA: Direct Head-to-Head Bioassay in Female A/J Mice

In a direct head-to-head carcinogenicity bioassay in female A/J mice, the nitrosated derivative of the target compound—iso-NNAC (4-(methylnitrosamino)-4-(3-pyridyl)butyric acid)—was administered at a cumulative intraperitoneal dose of 200 μmol per mouse and produced only 0.24 ± 0.43 lung tumors per mouse, a value statistically indistinguishable from the saline vehicle control (0.2 ± 0.4 tumors per mouse) [1]. By contrast, NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), the most potent tobacco-specific lung carcinogen, required only 2 μmol per mouse—a 100-fold lower dose—to induce 15.7 ± 4.1 lung tumors per mouse. NMPA (3-(methylnitrosamino)propionic acid), a non-pyridyl nitrosamino acid comparator, produced 7.1 ± 2.9 tumors per mouse at the same 200 μmol dose. The authors concluded that the pyridyl ring adjacent to the nitrosamino group in the 'iso' configuration abrogates tumorigenic activity [1].

Tobacco Carcinogenesis N-Nitrosamine Bioassay A/J Mouse Lung Tumor Model TSNA Potency Comparison

TSNA Carcinogenic Potency Ranking: iso-NNAC Categorized as Inactive Among Seven Tobacco-Specific N-Nitrosamines and Two Reference Nitrosamines

A comprehensive comparative review by Amin et al. (1996) synthesized lung tumorigenesis bioassay data for all seven identified tobacco-specific N-nitrosamines (TSNA) plus two reference nitrosamines in female A/J mice. The quantitative potency ranking was established as: NDMA (N-nitrosodimethylamine) > NNK > NNAL > NPYR (N-nitrosopyrrolidine) > NNN (N'-nitrosonornicotine) > NAB (N'-nitrosoanabasine) [1]. Both iso-NNAL (4-(methylnitrosamino)-4-(3-pyridyl)-1-butanol) and iso-NNAC (the nitrosated derivative of the target compound) were categorically inactive at doses tested, demonstrating that the 'iso' structural configuration—wherein the methylnitrosamino group is positioned on the γ-carbon adjacent to the 3-pyridyl ring—abolishes all measurable carcinogenic activity, in contrast to the 'linear' NNK/NNAL series where the nitrosamino group is at the α-position [1]. This review further noted that iso-NNAC does not induce DNA repair in primary rat hepatocytes, consistent with its lack of genotoxic and tumorigenic activity [1][2].

Tobacco-Specific Nitrosamines Carcinogenicity Ranking Comparative Toxicology Structure-Activity Relationship

Irreversible Lactamization to Cotinine at Physiological pH: Chemical Equilibrium Differentiating the Open-Chain Acid from Its Cyclized Congener

McKennis et al. (1958) demonstrated a unidirectional chemical equilibrium critical to the analytical and biological handling of this compound: at physiological pH (~7.4), 4-(methylamino)-4-(3-pyridyl)butyric acid spontaneously cyclizes to form cotinine (the lactam), whereas the reverse reaction—hydrolysis of cotinine back to the open-chain acid—does not occur appreciably under comparable conditions [1]. In a quantitative dog metabolism study following intravenous administration of 153 mg nicotine, the acid form accounted for approximately 9.2% of the administered dose recovered in urine, representing the single most abundant metabolite among the five Koenig-positive urinary compounds identified by paper chromatography [1]. By comparison, in humans, the dominant metabolic pathway channels 70–80% of absorbed nicotine to cotinine via CYP2A6-mediated oxidation, but this material exists overwhelmingly as the cyclized lactam, not the open-chain amino acid [2]. Additionally, the acid is chromatographically distinct from cotinine (Rf 0.15 vs. Rf 0.61 on paper chromatography with Koenig detection), and upon heating becomes chloroform-soluble with an Rf shift to that of cotinine, confirming the acid → lactam conversion [1].

Nicotine Metabolism Cotinine Formation Mechanism Chemical Equilibrium Analytical Reference Standards

Urinary Excretion of iso-NNAC in Smokers Versus Non-Smokers: Exogenous Exposure Marker Specificity Distinguished from Endogenous Nitrosation

Tricker et al. (1993) conducted a definitive study to evaluate whether iso-NNAC—the nitrosated derivative of the target compound—could serve as a biomarker of endogenous nitrosation of nicotine and its metabolites. In 24-hour urine collections from 19 cigarette smokers and 10 non-smokers, iso-NNAC was detected in only four smoker samples at levels of 44, 65, 74, and 163 ng/day, while non-smokers uniformly showed no detectable iso-NNAC [1]. Following intravenous administration of 100 μg iso-NNAC to rats, urinary excretion was 67.4 ± 25.4% and fecal excretion was 6.1 ± 1.6% within 24 hours, establishing the compound's pharmacokinetic elimination profile [1]. Crucially, oral administration of nicotine (12–40 mg, n=8) or cotinine (40–60 mg, n=3) to abstinent smokers—even when co-administered with oral nitrate (150 mg) to promote potential endogenous nitrosation—did not result in detectable iso-NNAC excretion. The study also quantified iso-NNAC in cigarette tobacco (10–330 ng/g) and mainstream cigarette smoke (1.1–5.5 ng/cigarette), leading to the conclusion that the occasional presence of iso-NNAC in smokers' urine results from exogenous exposure to the preformed compound in cigarette smoke, not from endogenous nitrosation [1].

Biomarker Validation Endogenous Nitrosation Tobacco Smoke Exposure Assessment Urinary Metabolite Analysis

Species-Dependent Dual Pharmacological Profile of BAY 13-9566: Tumor Inhibition in Mice Contrasted with Carcinogenicity in Hamsters

According to manufacturer technical documentation, 4-(methylamino)-4-(3-pyridyl)butyric acid, designated under the Bayer investigational code BAY 13-9566, exhibits a paradoxical species-dependent dual pharmacological profile: it inhibits the growth of tumors in mice while simultaneously demonstrating carcinogenicity in hamsters . This profile is mechanistically and structurally distinct from the closely related Bayer compound BAY 12-9566 (tanomastat), a substituted 4-biarylbutyric acid that functions as a selective, non-peptidic matrix metalloproteinase (MMP) inhibitor with nanomolar potency against MMP-2 (Ki = 11 nM), MMP-3 (Ki = 143 nM), and MMP-9 (Ki = 301 nM) [1]. BAY 12-9566 advanced to Phase III clinical trials for advanced ovarian, pancreatic, and lung cancers [1]. In contrast, BAY 13-9566 features a 3-pyridyl substitution in place of the biphenyl scaffold and an N-methylamino group at the γ-carbon, producing a fundamentally different pharmacological profile. The reported mechanism for BAY 13-9566 involves inhibition of propionic acid synthesis and enzymes such as N-nitrososarcosine, representing a pathway distinct from MMP inhibition . However, detailed quantitative dose-response data for the antitumor and carcinogenic activities remain limited in the public domain.

Antitumor Activity Carcinogenicity Testing BAY 13-9566 Species-Specific Toxicology

High-Impact Research and Industrial Application Scenarios for 4-(Methylamino)-4-(3-pyridyl)butyric Acid (CAS 15569-99-0)


Tobacco-Specific Nitrosamine (TSNA) Structure-Activity Relationship Research: iso-NNAC as the Definitive Inactive Comparator

For laboratories conducting structure-activity relationship (SAR) studies of tobacco-specific N-nitrosamine carcinogenicity, 4-(methylamino)-4-(3-pyridyl)butyric acid serves as the essential precursor for generating iso-NNAC—the only TSNA that is categorically inactive as a lung tumorigen in the A/J mouse bioassay. As demonstrated by Rivenson et al. (1989), iso-NNAC produces 0.24 ± 0.43 lung tumors per mouse at 200 μmol, compared to 15.7 ± 4.1 for NNK at only 2 μmol [1]. The compound is procured for in-house nitrosation to iso-NNAC for use as a negative control in parallel with NNK, NNAL, NNN, and other active TSNA. The critical SAR insight—that positioning the nitrosamino group at the γ-carbon adjacent to the 3-pyridyl ring (iso configuration) abolishes carcinogenic activity—can only be investigated with authentic iso-NNAC derived from this specific precursor. This application is directly relevant to academic toxicology laboratories, contract research organizations conducting carcinogenicity testing, and regulatory science programs evaluating TSNA risk.

Analytical Method Development for Distinguishing Exogenous TSNA Exposure from Endogenous Nitrosation in Human Biomonitoring

The finding by Tricker et al. (1993) that iso-NNAC in human urine derives exclusively from exogenous exposure to preformed nitrosamine in tobacco smoke—and not from endogenous nitrosation of nicotine or cotinine, even under nitrate-supplemented conditions—positions 4-(methylamino)-4-(3-pyridyl)butyric acid as a critical reference material for analytical laboratories developing GC-TEA or LC-MS/MS methods for TSNA biomonitoring [2]. The parent compound is required as a calibration standard for quantifying both the unmetabolized amine and, following in vitro nitrosation, the corresponding iso-NNAC. Detection limits established by Pachinger et al. (1993) for iso-NNAC are 2 ng/g in tobacco, 0.1 ng/cigarette in smoke, and 20 ng/L in urine [3]. This scenario applies to clinical biomarker laboratories, tobacco product testing facilities, and epidemiological research programs investigating the distinction between preformed carcinogen uptake and in vivo nitrosation in smokers.

Nicotine Metabolic Pathway Elucidation: Investigating the Cotinine Acid–Cotinine Lactam Equilibrium in Biological Matrices

The unidirectional chemical equilibrium demonstrated by McKennis et al. (1958)—whereby 4-(methylamino)-4-(3-pyridyl)butyric acid spontaneously and irreversibly cyclizes to cotinine at physiological pH—makes the authentic acid form indispensable for metabolic flux studies [4]. Because the reverse hydrolysis of cotinine to the acid does not occur, any experimental design requiring the open-chain amino acid (e.g., for derivatization, isotopic labeling, or enzymatic studies) must start with the acid form. The compound represented ~9.2% of urinary nicotine metabolites in dogs but is chromatographically distinct from cotinine (Rf 0.15 vs. 0.61), enabling differential quantification [4]. This scenario is relevant to academic metabolism laboratories, pharmaceutical ADME (absorption, distribution, metabolism, excretion) programs investigating nicotine replacement therapies, and forensic toxicology laboratories developing expanded nicotine metabolite panels that go beyond cotinine alone.

Investigational Pharmacology of BAY 13-9566: Probing Species-Dependent Carcinogenic Versus Antitumor Mechanisms

For pharmacology programs investigating the mechanistic basis of species-dependent carcinogenicity, 4-(methylamino)-4-(3-pyridyl)butyric acid (BAY 13-9566) offers a unique investigational tool: it inhibits tumor growth in mice while being carcinogenic in hamsters . This dual profile is structurally and mechanistically distinct from the related BAY 12-9566 (tanomastat), a biphenyl MMP inhibitor with defined Ki values for MMP-2 (11 nM), MMP-3 (143 nM), and MMP-9 (301 nM) that reached Phase III clinical development [5]. The reported mechanism for BAY 13-9566—inhibition of propionic acid synthesis and N-nitrososarcosine-related pathways—represents an orthogonal pharmacological strategy to MMP inhibition. Procurement of this compound enables comparative pharmacological studies designed to dissect the molecular determinants that govern whether a substituted butyric acid derivative exerts tumor-inhibitory or tumor-promoting activity in a given species context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Methylamino)-4-(3-pyridyl)butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.